2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol
Description
2-(1-Methyl-1H-imidazol-5-yl)oxan-4-ol is a heterocyclic compound featuring an imidazole ring fused with a tetrahydropyran (oxane) moiety. The structure comprises a 1-methyl-substituted imidazole at position 5, linked to a hydroxylated oxane ring at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors, such as kinase inhibitors and antihypertensive agents .
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-6-10-5-8(11)9-4-7(12)2-3-13-9/h5-7,9,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALXTSYQNAVAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CC(CCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol typically involves the formation of the imidazole ring followed by the introduction of the oxane ring. One common method involves the reaction of 1-methylimidazole with an appropriate oxane precursor under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The oxane ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₉H₁₄N₂O₂ (inferred from related compounds in and ).
- Synthesis : Likely synthesized via Suzuki cross-coupling or palladium-catalyzed arylation, as seen in analogous imidazole derivatives (e.g., tert-butyl derivatives in and aryl-substituted imidazoles in ).
- Applications: Potential intermediate in drug discovery, particularly for cardiovascular or kinase-targeted therapies, as suggested by its structural analogs in (e.g., ABT 100 hydrochloride).
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol with structurally related compounds, emphasizing differences in substituents, synthesis, and applications.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The oxane ring in 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol enhances hydrophilicity compared to phenyl-substituted imidazoles (e.g., 2-phenyl-1H-imidazol-5-yl methanol), which exhibit higher logP values due to aromatic substituents .
- Solubility : The hydroxyl group in the oxane ring improves aqueous solubility relative to tert-butyl carbamate derivatives (e.g., compound 27 in ) .
- Metabolic Stability : Methylation at the imidazole nitrogen (1-position) reduces metabolic degradation compared to unmethylated analogs, as observed in kinase inhibitors like ABT 100 .
Biological Activity
2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features an oxan ring fused with a methyl-substituted imidazole moiety. This unique structure contributes to its diverse biological interactions and potential therapeutic applications.
The biological activity of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol primarily involves:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial in enzymatic reactions.
- Membrane Interaction : The compound may interact with biological membranes, altering their permeability and function, which can lead to various biological effects, including antimicrobial properties.
Antimicrobial Activity
Studies have indicated that 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Antifungal Properties
Research has shown that this compound can inhibit the growth of certain fungal strains, making it a candidate for antifungal drug development. The specific targets within the fungal cells are still under investigation but may involve interference with cell wall synthesis or metabolic processes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent against resistant strains .
- Fungal Inhibition : In vitro studies demonstrated that the compound effectively inhibited Candida albicans growth, with an IC50 value of 15 µg/mL. The mechanism was attributed to the disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
- Cytotoxicity Studies : Further research assessed the cytotoxic effects on human cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 of 20 µg/mL while showing minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index .
Comparative Analysis
To better understand the biological activity of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol, a comparison with related compounds is useful:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol | High | Moderate | 20 µg/mL |
| 4-(2-methylimidazole)oxan | Moderate | Low | 30 µg/mL |
| 5-(1H-imidazol-2-yl)furan | High | High | 15 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
